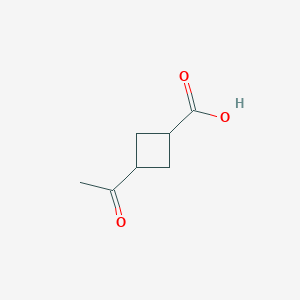

3-Acetylcyclobutane-1-carboxylic acid

Description

Significance of Four-Membered Carbocycles in Organic Synthesis and Chemical Research

Four-membered carbocycles, or cyclobutanes, are a unique and important class of molecules in organic chemistry. Their significance stems largely from their inherent ring strain, which is a consequence of the deviation of their C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. nih.gov This strain energy, approximately 26.5 kcal/mol, makes cyclobutanes more reactive than their acyclic or larger-ring counterparts, rendering them versatile intermediates for complex chemical transformations. nih.gov

The unique, puckered three-dimensional structure of the cyclobutane (B1203170) ring offers a rigid scaffold that is increasingly utilized in medicinal chemistry to create conformationally restricted analogues of more flexible molecules. ontosight.ai This rigidity can lead to improved binding affinity and selectivity for biological targets. Small ring systems like cyclobutane serve as crucial building blocks and key components in a variety of pharmacologically active compounds. libretexts.org Their inherent strain can be strategically released in ring-opening or ring-expansion reactions, providing pathways to more complex molecular architectures that are otherwise difficult to access. libretexts.orgchemicalbook.com

Overview of Cyclobutane-1-carboxylic Acid Derivatives as Molecular Scaffolds

Cyclobutane-1-carboxylic acid and its derivatives are prominent molecular scaffolds in the design of bioactive compounds. The carboxylic acid group provides a key site for chemical modification and interaction with biological systems, while the cyclobutane ring imparts conformational rigidity. chemscene.com These derivatives are of significant interest in medicinal chemistry for their potential biological activities. byjus.com For instance, derivatives such as 1-aminocyclobutane-1-carboxylic acids have been incorporated into bioactive peptides to create novel structural elements. nih.gov

The combination of the rigid cyclobutane core with various functional groups can lead to compounds with desirable pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. byjus.com In drug discovery, the cyclobutane moiety is often used to explore new chemical space, improve metabolic stability, and enhance the three-dimensionality of drug candidates, which can lead to improved efficacy and reduced off-target effects.

Contextualization of the 3-Acetylcyclobutane-1-carboxylic Acid Framework

While detailed experimental data for this compound is not widely published, its properties can be inferred from its structure and data on analogous compounds. The presence of the carboxyl group suggests it is a solid at room temperature with a relatively high boiling point due to hydrogen bonding. nih.govbldpharm.com

Table 1: Calculated and Comparative Physicochemical Properties

| Property | This compound (Calculated) | 3-Oxocyclobutanecarboxylic acid (Experimental) researchgate.net | 3-Butylcyclobutane-1-carboxylic acid (Experimental) chemscene.com |

| CAS Number | Not available | 23761-23-1 | 66016-18-0 |

| Molecular Formula | C₇H₁₀O₃ | C₅H₆O₃ | C₉H₁₆O₂ |

| Molecular Weight | 142.15 g/mol | 114.10 g/mol | 156.22 g/mol |

| XLogP3 | 0.2 (approx.) | -0.8 | 2.4 (approx. for isobutyl) nih.gov |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

The synthesis of the cyclobutane ring has been a long-standing challenge and area of innovation in organic chemistry. The first synthesis of the parent cyclobutane was reported in 1907 by James Bruce and Richard Willstätter, who achieved this through the hydrogenation of cyclobutene (B1205218). Early methods often involved the dehalogenation of 1,4-dihalobutanes using reducing metals.

A major advancement in cyclobutane synthesis came with the development of cycloaddition reactions. The [2+2] photocycloaddition of alkenes, often irradiated with UV light, became a cornerstone for forming four-membered rings. nih.gov Another powerful method is the thermal [2+2] cycloaddition of ketenes with alkenes. nih.gov These methods, along with others like the Norrish-Yang reaction, have provided chemists with a toolbox to construct the strained cyclobutane core.

Table 2: Key Methodologies for Cyclobutane Ring Synthesis

| Method | Description | Key Features |

| [2+2] Photocycloaddition | Dimerization or cycloaddition of alkenes initiated by UV light. | Versatile for a wide range of alkenes; regioselectivity can be an issue. nih.gov |

| Ketene (B1206846) Cycloaddition | Reaction of a ketene with an electron-rich alkene to form a cyclobutanone (B123998). | Thermally allowed and often highly stereoselective. nih.gov |

| Dehalogenation | Cyclization of 1,4-dihalobutanes using a reducing metal. | An early, classical method for forming the cyclobutane ring. |

| Ring-Opening of Bicyclobutanes | Strain-releasing reactions of highly strained bicyclo[1.1.0]butanes (BCBs) to form functionalized cyclobutanes. | A modern method for creating polysubstituted cyclobutanes. |

Modern research has shifted towards the development of modular and stereoselective strategies for creating densely substituted cyclobutanes. These complex structures are prevalent in natural products and serve as privileged motifs in drug molecules due to their rigid three-dimensionality. Recent advances have focused on the total synthesis of complex natural products that feature a cyclobutane subunit, driving the innovation of new synthetic strategies.

Catalyst-controlled, regiodivergent reactions, such as the hydrophosphination of acyl bicyclobutanes, are expanding the chemical space of multi-substituted cyclobutanes. Furthermore, photoredox-catalyzed radical reactions are being employed to efficiently synthesize polysubstituted cyclobutanes from readily available precursors. The application of modern synthetic logic, such as C-H functionalization, is also being explored as an alternative approach to access complex cyclobutane natural products, highlighting a move towards more efficient and innovative synthetic planning. This growing interest underscores the continued importance of substituted cyclobutanes as valuable targets in contemporary organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-acetylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H10O3/c1-4(8)5-2-6(3-5)7(9)10/h5-6H,2-3H2,1H3,(H,9,10) |

InChI Key |

WKHMFULPTGOAHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetylcyclobutane 1 Carboxylic Acid and Analogues

Strategic Retrosynthesis Approaches to the 3-Acetylcyclobutane-1-carboxylic Acid Core

A logical retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary disconnection breaks the molecule down into more readily available starting materials. A key consideration is the presence of two functional groups, a carboxylic acid and an acetyl group, which may require protection/deprotection strategies during the synthesis.

A plausible retrosynthetic route commences with the target molecule, this compound. The acetyl group can be envisioned as arising from the oxidation of a secondary alcohol, which in turn can be formed via the addition of a methyl Grignard reagent to a ketone. This leads back to a key intermediate, 3-oxocyclobutane-1-carboxylic acid. The synthesis of this intermediate is a critical step and can be approached through various methods, including the cyclization of acyclic precursors.

One common strategy for the formation of the cyclobutane (B1203170) ring is a [2+2] cycloaddition reaction. This powerful transformation allows for the direct construction of the four-membered ring from two two-carbon components. Therefore, a further retrosynthetic disconnection of 3-oxocyclobutane-1-carboxylic acid could lead to precursors suitable for such a reaction. For instance, it could be conceptually derived from the reaction of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene.

An alternative approach to the cyclobutane ring involves intramolecular cyclization reactions. For example, a suitably functionalized linear precursor containing both a nucleophilic and an electrophilic center can be induced to form the four-membered ring. A Michael-Dieckmann type condensation represents a formal [2+2] cycloaddition and provides another viable retrosynthetic pathway. digitellinc.comlibretexts.orgchemicalbook.comorganicchemistrytutor.commasterorganicchemistry.com

[2+2] Cycloaddition Strategies for Cyclobutane Ring Formation

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, providing a direct and often stereocontrolled route to the four-membered ring. openstax.org This section will delve into various facets of this reaction, including thermal, photochemical, and formal methods.

Thermal [2+2] Cycloadditions (e.g., Ketenes with Alkenes)

Thermal [2+2] cycloadditions are a classic method for the synthesis of cyclobutanes. stackexchange.com A prominent example is the reaction of a ketene with an alkene to form a cyclobutanone (B123998). Ketenes, with their cumulated double bonds, are highly reactive and readily undergo cycloaddition with a variety of alkenes. google.com The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules. guidechem.com

However, the high reactivity of ketenes can also lead to challenges, such as polymerization and lack of selectivity. To overcome these limitations, ketenes are often generated in situ. For instance, the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine (B128534) can produce a ketene that is immediately trapped by an alkene present in the reaction mixture. google.com

The reaction of ketenes with unactivated alkenes can be sluggish and may require high temperatures, often resulting in low yields and poor diastereoselectivity. guidechem.com More reactive ketenes, such as those bearing chloro or thio substituents, or the use of more reactive keteniminium ions, can improve the efficiency of the cycloaddition. libretexts.orgleah4sci.com In a recent development, the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates has been demonstrated as a viable route to borylated cyclobutanes. leah4sci.com

A specific example of a thermal [2+2] cycloaddition involves the reaction of dichloroketene, generated from trichloroacetyl chloride and zinc dust, with an alkene. The resulting dichlorocyclobutanone can then be dehalogenated to yield the corresponding cyclobutanone. libretexts.org

Photochemical and Photosensitized [2+2] Cycloadditions

Photochemical [2+2] cycloadditions represent a powerful and versatile method for the synthesis of cyclobutane rings, often proceeding with high regio- and stereoselectivity. youtube.commasterorganicchemistry.com These reactions are typically initiated by the photoexcitation of one of the alkene components to its excited state, which then reacts with a ground-state alkene to form the cyclobutane ring. openstax.org

The majority of these reactions involve an enone-alkene cycloaddition, which can be achieved through direct irradiation or, more commonly, through the use of a photosensitizer. youtube.com Sensitizers, such as acetone (B3395972) or benzophenone, are excited by UV light to their triplet state and then transfer this energy to the alkene, which subsequently undergoes the cycloaddition. brainly.in

A significant advancement in photochemical [2+2] cycloadditions is the use of vinyl boronate esters as one of the reacting partners. patsnap.com This strategy provides access to densely functionalized cyclobutane scaffolds that are valuable building blocks for further synthetic transformations. The boronate ester functionality can be readily converted into a variety of other functional groups, often with high stereospecificity.

In a typical reaction, a mixture of a styrenyl alkene and a vinyl boronate ester is irradiated with visible light in the presence of a photosensitizer. patsnap.com This method has been shown to be highly efficient and tolerant of a wide range of functional groups. The resulting cyclobutane boronate esters can be used in a variety of subsequent reactions, such as the synthesis of natural products like cannabicyclolic acid and epiraikovenal.

| Reactant 1 | Reactant 2 | Photosensitizer | Product | Reference |

| Styrene (B11656) | Vinyl boronate ester | Visible light sensitizer | Cyclobutane boronate ester | |

| 1,3-Diene | Vinyl boronate ester | Visible light sensitizer | Cyclobutane boronate ester |

The mechanism of photosensitized [2+2] cycloadditions typically involves a triplet-triplet energy transfer (TTEnT) from the excited photosensitizer to one of the alkene substrates. openstax.org The now-excited triplet state alkene then reacts with the ground state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to form the cyclobutane product. openstax.orgbrainly.in

Mechanistic studies, including quantum chemical modeling, have provided insights into the intricacies of this process. These studies have investigated the structures of substrate-catalyst encounter complexes and analyzed the photoactivation steps. It has been shown that the rates of intersystem crossing (ISC) and TTEnT can differ depending on the geometry of the encounter complex, which can be exploited to improve the stereoselectivity of the reaction.

In the case of the photosensitized [2+2] cycloaddition of vinyl boronate esters with styrenyl alkenes, mechanistic investigations suggest that the energy transfer occurs to the styrenyl alkene rather than the vinyl boronate ester. patsnap.com This is supported by cyclic voltammetry data, which show that the reduction and oxidation potentials of the styrene are within the range of the photocatalyst, while those of the vinyl boronate are not.

Formal [2+2] Cycloadditions (e.g., Michael–Dieckmann-type reactions)

Formal [2+2] cycloadditions refer to reactions that, while not proceeding through a concerted pericyclic mechanism, result in the formation of a four-membered ring from two two-atom components. A classic example is the Michael–Dieckmann condensation, which is a powerful tool for the synthesis of cyclic β-keto esters. digitellinc.comlibretexts.orgchemicalbook.comorganicchemistrytutor.commasterorganicchemistry.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. libretexts.orgchemicalbook.comorganicchemistrytutor.commasterorganicchemistry.com When combined with a preceding Michael addition, a tandem double Michael addition-Dieckmann condensation can be achieved. digitellinc.com This one-pot methodology allows for the formation of multiple carbon-carbon bonds, including a quaternary center, in a single operation. digitellinc.com

For instance, the reaction of a benzylic nitrile or ester with methyl acrylate (B77674) in the presence of a strong base like potassium tert-butoxide can lead to the formation of a 4,4-disubstituted cyclohexane (B81311) β-keto ester. digitellinc.com While this example leads to a six-membered ring, the underlying principle of a tandem Michael addition and intramolecular cyclization can be adapted for the synthesis of smaller rings, including cyclobutanes, by choosing appropriate starting materials. The synthesis of 3-oxocyclobutane-1-carboxylic acid, a precursor to the title compound, can be achieved through a cyclization reaction that can be considered a formal [2+2] cycloaddition. google.com This involves the reaction of a 1,3-dihaloacetone derivative with a malonic ester, followed by hydrolysis and decarboxylation. google.com

| Starting Material 1 | Starting Material 2 | Product of Tandem Reaction | Reference |

| Benzylic nitrile/ester | Methyl acrylate | 4,4-Disubstituted cyclohexane β-keto ester | digitellinc.com |

| 1,3-Dihaloacetone derivative | Malonic ester | 3-Oxocyclobutane-1-carboxylic acid (after further steps) | google.com |

Stereoselective Aspects in Cycloaddition Reactions

Photochemical [2+2] cycloadditions are a powerful method for forming four-membered rings. libretexts.org These reactions, often involving an excited state molecule, can be highly stereoselective. researchgate.net The stereochemistry in these reactions can be influenced by several factors, including the use of chiral auxiliaries. researchgate.netwikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to a molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed. wikipedia.org For instance, chiral auxiliaries attached to one of the reacting olefins can induce facial diastereoselectivity, leading to the preferential formation of one diastereomer of the cyclobutane product. nih.govwiley.comnih.gov The choice of auxiliary, such as those derived from Evans oxazolidinones or Oppolzer's camphorsultam, can significantly impact the level of stereocontrol. wikipedia.orgblogspot.com

The stereoselectivity of intramolecular [2+2] photocycloadditions is also notable. nsf.gov The tether connecting the two reacting double bonds can control the facial selectivity of the cycloaddition, leading to specific diastereomers. sci-hub.se For example, the relative stereochemistry of substituents on the tether can dictate the stereochemical outcome of the resulting cyclobutane ring. sci-hub.se

In thermal [2+2] cycloadditions, such as those involving ketenes, stereocontrol is also a key consideration. libretexts.org Chiral auxiliaries can be employed on either the ketene or the ketenophile to achieve high levels of asymmetric induction. nih.gov The inherent stereospecificity of the concerted [2+2] cycloaddition of a ketene with an olefin means that the stereochemistry of the olefin is retained in the cyclobutane product.

The diastereoselectivity of photocycloaddition reactions can also be influenced by the reaction medium. For example, conducting these reactions in aqueous media with surfactants has been shown to affect the diastereomeric excess of the cyclobutane products. nih.gov

Table 1: Factors Influencing Stereoselectivity in [2+2] Cycloadditions

| Factor | Description | Example | Reference |

|---|---|---|---|

| Chiral Auxiliaries | Temporarily attached stereogenic groups that direct the approach of the reacting partners. | Use of Evans oxazolidinones or Oppolzer's camphorsultam on an olefin or ketene. | wikipedia.orgnih.govblogspot.com |

| Intramolecular Tethers | The connecting chain in an intramolecular cycloaddition can restrict conformational freedom and dictate facial selectivity. | Substituents on the tether influencing the stereochemical outcome of the cyclobutane ring. | sci-hub.se |

| Reaction Medium | The solvent or presence of additives can influence the transition state and thus the stereochemical outcome. | Use of surfactants in aqueous media for photocycloadditions. | nih.gov |

| Substrate Control | Existing stereocenters in the reacting molecules can direct the formation of new stereocenters. | A chiral center in the alkene reactant influencing the approach of the other reactant. | researchgate.net |

Alternative Cyclobutane Ring Construction Methods

While cycloadditions are prevalent, other strategies exist for constructing the cyclobutane core, offering alternative pathways that can be advantageous depending on the desired substitution pattern and stereochemistry.

Ring Contraction and Expansion Strategies

Ring contraction reactions provide a powerful method for the synthesis of smaller rings from larger, more readily available starting materials. rsc.org Two notable examples are the Favorskii and Wolff rearrangements.

The Favorskii rearrangement involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives. wikipedia.org When applied to cyclic α-halo ketones, this reaction results in a ring contraction. wikipedia.org For instance, an α-chlorocyclopentanone can be converted to a cyclobutanecarboxylic acid derivative. acs.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org

The Wolff rearrangement offers another route to cyclobutanes through ring contraction. wikipedia.org This reaction involves the conversion of a cyclic α-diazoketone into a ketene, which can then be trapped by a suitable nucleophile. wikipedia.orgchem-station.com For example, the photolysis or metal-catalyzed decomposition of an α-diazocyclopentanone generates a ketene that effectively has a cyclobutane structure. wikipedia.orgyoutube.com This method is particularly useful for creating strained ring systems. wikipedia.org

Ring expansion strategies, although less common for direct cyclobutane synthesis, can be employed to form substituted cyclobutanes from smaller rings like cyclopropanes. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions, where a single molecule containing two reactive functionalities reacts to form a cyclic product, are another effective means of constructing cyclobutane rings. These reactions can offer high levels of stereocontrol.

Photochemical intramolecular [2+2] cycloadditions , as mentioned earlier, are a prime example. nsf.govrsc.org By tethering two olefinic moieties, irradiation can induce a cycloaddition to form a bicyclic system containing a cyclobutane ring. rsc.orgharvard.edu The length and nature of the tether are crucial in controlling the regioselectivity and stereoselectivity of the cyclization. harvard.edu

Radical cyclizations can also be used to form cyclobutane rings. baranlab.org For instance, a 4-exo-tet cyclization of a radical onto a double bond can lead to a cyclobutane. Photoredox catalysis has emerged as a powerful tool to initiate such radical cyclizations under mild conditions. researchgate.net

Formation and Introduction of the Carboxylic Acid Moiety

Once the cyclobutane core is established, the introduction of the carboxylic acid group is a critical step in the synthesis of this compound. This can be achieved through the oxidation of appropriate precursors or the hydrolysis of functionalities like nitriles and esters.

Oxidation of Precursor Aldehydes and Primary Alcohols to Carboxylic Acids

The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the presence of other sensitive functional groups in the molecule.

For the conversion of a primary alcohol on the cyclobutane ring to a carboxylic acid, common reagents include chromium-based oxidants like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate (B83412) (KMnO₄). However, milder conditions are often preferred to avoid over-oxidation or side reactions. The use of pyridinium (B92312) dichromate (PDC) or pyridinium chlorochromate (PCC) can sometimes lead to the carboxylic acid, although they are more commonly used to stop at the aldehyde stage. A two-step procedure involving oxidation of the alcohol to the aldehyde followed by further oxidation to the carboxylic acid is also frequently employed.

The oxidation of an aldehyde to a carboxylic acid is generally easier to achieve than the oxidation of a primary alcohol. Common and effective reagents for this transformation include:

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild and selective oxidation.

Potassium permanganate (KMnO₄) under basic or neutral conditions.

Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid.

Sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene (B146552) is a particularly mild and efficient method for oxidizing aldehydes to carboxylic acids without affecting other sensitive groups.

Hydrolysis of Nitriles and Esters

The hydrolysis of nitriles and esters provides a reliable method for unmasking a carboxylic acid group. acs.org These functionalities can be carried through several synthetic steps and then converted to the carboxylic acid at a late stage.

Nitrile hydrolysis can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com Heating a cyclobutane carbonitrile with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH) will yield the corresponding cyclobutane carboxylic acid (or its carboxylate salt in the case of basic hydrolysis, which requires a subsequent acidification step). libretexts.orgmnstate.edu

Ester hydrolysis , also known as saponification when carried out under basic conditions, is another standard method. savemyexams.commasterorganicchemistry.com Treating a cyclobutane carboxylate ester with aqueous base (e.g., LiOH, NaOH, or KOH) followed by acidification will provide the desired carboxylic acid. researchgate.netlibretexts.org Acid-catalyzed hydrolysis is also possible but is often an equilibrium process. savemyexams.comcommonorganicchemistry.com The choice between acidic and basic hydrolysis depends on the stability of other functional groups within the molecule. For instance, base-labile groups would necessitate the use of acidic hydrolysis conditions.

Table 2: Methods for Introducing the Carboxylic Acid Moiety

| Method | Precursor | Reagents and Conditions | Reference |

|---|---|---|---|

| Oxidation | Primary Alcohol | KMnO₄; Jones Reagent (CrO₃/H₂SO₄); Two-step oxidation via aldehyde | - |

| Oxidation | Aldehyde | Tollens' reagent ([Ag(NH₃)₂]⁺); KMnO₄; NaClO₂/2-methyl-2-butene | - |

| Hydrolysis | Nitrile | Aqueous acid (e.g., H₂SO₄, HCl) and heat; or aqueous base (e.g., NaOH, KOH) and heat, followed by acidification. | libretexts.orgchemistrysteps.com |

| Hydrolysis | Ester | Aqueous base (e.g., LiOH, NaOH) and heat, followed by acidification (saponification); or aqueous acid and heat. | savemyexams.commasterorganicchemistry.comlibretexts.org |

Carboxylation of Organometallic Reagents (e.g., Grignard Reagents)

A reliable and widely used method for preparing carboxylic acids involves the carboxylation of organometallic reagents, most notably Grignard reagents. libretexts.orgntu.edu.sg This process is particularly valuable as it forms a new carbon-carbon bond and extends the carbon chain of the starting material by one carbon. youtube.comyoutube.com

The synthesis begins with the formation of a Grignard reagent (RMgX) from an organohalide (R-X), such as a cyclobutyl bromide. This reagent, which features a highly nucleophilic carbon, is then reacted with carbon dioxide (CO₂), often in its solid form (dry ice). youtube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, leading to the formation of a magnesium carboxylate salt (a halomagnesium carboxylate). libretexts.orgyoutube.com In the final step, this intermediate salt is treated with an aqueous acid (protonation) to yield the desired carboxylic acid. ntu.edu.sgyoutube.com

This method is versatile and can be applied to primary, secondary, or tertiary alkyl halides. ntu.edu.sg However, a significant limitation is the incompatibility of the Grignard reagent with acidic protons. Functional groups such as alcohols (-OH), amines (-NH), thiols (-SH), or even other carbonyls can react with and destroy the Grignard reagent, precluding their presence in the starting halide without appropriate protection. libretexts.orgntu.edu.sg

Introduction and Transformation of the Acetyl (Ketone) Functionality

Installing a ketone, such as the acetyl group in this compound, onto the cyclobutane ring can be accomplished through various strategies. These methods include the direct oxidation of a precursor alcohol, acylation of the ring, or derivatization of an existing ketone on a cyclobutane intermediate.

A fundamental approach to forming a ketone is through the oxidation of a corresponding secondary alcohol. If a synthetic route provides a precursor like 3-(1-hydroxyethyl)cyclobutane-1-carboxylic acid, the secondary alcohol can be oxidized to the target acetyl group. The reactivity of ketones is influenced by the polarity of their carbonyl group. numberanalytics.com While ketones themselves are generally resistant to oxidation except under harsh conditions that can cleave carbon-carbon bonds, secondary alcohols are readily oxidized to ketones using a variety of standard oxidizing agents. libretexts.org Common reagents for this transformation include chromium-based reagents like Jones reagent (CrO₃ & H₂SO₄) or pyridinium chlorochromate (PCC), as well as non-chromium-based methods like Swern or Dess-Martin periodinane oxidations. The choice of oxidant depends on the presence of other sensitive functional groups within the molecule.

Directly installing an acyl group onto a pre-formed cyclobutane ring is another powerful strategy. While classical Friedel-Crafts acylation is typically reserved for aromatic systems, modern methods have enabled the acylation of aliphatic rings. masterorganicchemistry.com One advanced technique is the rhodium-catalyzed asymmetric hydroacylation of cyclobutenes. nih.gov This reaction allows for the direct and modular introduction of an acyl group to a cyclobutene (B1205218) precursor, providing a route to stereochemically complex acylated cyclobutanes. nih.gov Enzymatic acylation of cyclobutane diols has also been demonstrated as a viable method for introducing acetyl groups with high stereoselectivity. researchgate.net

Another classical strategy for ketone synthesis that avoids the over-addition often seen with more reactive organometallics is the use of a Weinreb amide. A carboxylic acid on the cyclobutane ring can be converted to its corresponding N-methoxy-N-methylamide (Weinreb amide). This derivative then reacts cleanly with an organometallic reagent like methylmagnesium bromide to produce the acetyl ketone upon workup, without proceeding to form a tertiary alcohol.

A highly efficient and common strategy for synthesizing compounds like this compound involves using a pre-functionalized building block where the core keto-acid structure is already established. 3-Oxocyclobutane-1-carboxylic acid is a crucial intermediate for this purpose. digitellinc.comgoogle.com Several patented synthetic routes describe the preparation of this key intermediate, often starting from materials like 1,3-dichloroacetone (B141476) or 2,2-dimethoxy-1,3-dibromopropane, which undergo cyclization with a malonic ester followed by hydrolysis and decarboxylation under acidic conditions. google.compatsnap.comgoogle.com This approach provides a scaffold with the ketone and carboxylic acid functionalities in the desired 1,3-relationship, ready for further modification.

With the key intermediate, 3-oxocyclobutane-1-carboxylic acid, in hand, the acetyl group can be constructed via a Grignard reaction. However, a critical consideration is the chemical incompatibility of the Grignard reagent with the acidic carboxylic acid proton. leah4sci.com A direct reaction would result in an acid-base reaction that quenches the Grignard reagent. youtube.com

Therefore, the carboxylic acid must first be protected, typically by converting it into an ester (e.g., a methyl or ethyl ester). With the acid protected, a methyl Grignard reagent (CH₃MgBr) can be added to the ketone carbonyl. This reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic ketone carbon, which, after an aqueous workup, yields a tertiary alcohol: 3-(1-hydroxy-1-methylethyl)cyclobutane-1-carboxylic acid (after deprotection of the ester). This tertiary alcohol is a direct precursor to the desired acetyl group, which would be formed in a subsequent oxidation step.

Data Tables

Table 1: Summary of Selected Synthetic Methods

| Methodology | Starting Material Example | Key Reagents | Product / Intermediate | Reference(s) |

| Grignard Carboxylation | Cyclobutyl bromide | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Cyclobutanecarboxylic acid | libretexts.org, ntu.edu.sg, youtube.com |

| Alcohol Oxidation | 3-(1-hydroxyethyl)cyclobutane-1-carboxylic acid | PCC or Swern reagents | This compound | libretexts.org |

| Hydroacylation | meso-Cyclobutene | Salicylaldehyde, Rh-catalyst | Acylated cyclobutane | nih.gov |

| Derivatization | 3-Oxocyclobutane-1-carboxylic acid ester | 1. CH₃MgBr; 2. H₂O | 3-(1-hydroxy-1-methylethyl)cyclobutane-1-carboxylic acid ester | leah4sci.com, youtube.com |

| Intermediate Synthesis | 1,3-Dichloroacetone, Malonic ester | 1. Base; 2. H₃O⁺, heat | 3-Oxocyclobutane-1-carboxylic acid | google.com, digitellinc.com |

Stereocontrolled and Asymmetric Synthesis of 3 Acetylcyclobutane 1 Carboxylic Acid Derivatives

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. For 1,3-disubstituted cyclobutanes, this typically involves controlling the formation of cis and trans isomers.

The stereochemical outcome of cyclobutane (B1203170) ring formation is often dictated by the mechanism of the cyclization reaction and the stereochemistry of the starting materials. Photochemical [2+2] cycloadditions of alkenes are a primary method for constructing the cyclobutane core. The stereochemistry of the alkene starting materials is generally retained in the product, providing a direct route to specific diastereomers.

Another approach involves the cyclization of linear substrates. While energetically less favorable due to the angle strain in the transition state, this method can be effective. For instance, an efficient approach to substituted 3-azabicyclo[3.2.0]heptane building blocks, which contain a cyclobutane ring, was developed using a [3+2] cycloaddition of a cyclobutene-1-carboxylate and an azomethine ylide. researchgate.net This demonstrates how cycloaddition reactions can establish the relative stereochemistry of the cyclobutane core.

Controlling stereochemistry can also be achieved by modifying functional groups on a pre-existing cyclobutane ring. youtube.com This strategy is particularly relevant when starting with a commercially available precursor like 3-oxocyclobutane-1-carboxylic acid. calstate.edugoogle.com The reduction of the ketone in this starting material can produce cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid derivatives. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting alcohol.

Further, starting from a single, readily available precursor like a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, both cis-trans and all-trans stereoisomers of trifunctionalized cyclobutanes can be synthesized. researchgate.net The cis-trans isomers are accessible via an SN2 type reaction, while the all-trans isomers can be obtained by first inducing a C1 epimerization followed by the same strategy. researchgate.net These methods highlight how subsequent chemical transformations on the cyclobutane scaffold can be used to selectively generate different diastereomers. researchgate.net

Enantioselective Approaches to Chiral Cyclobutane Carboxylic Acids

Enantioselective synthesis is essential for producing a single enantiomer of a chiral molecule, which is often a requirement for biologically active compounds. pressbooks.pub

A well-established method for inducing chirality is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgjmcs.org.mx After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

For example, pseudoephedrine can serve as a chiral auxiliary. wikipedia.org It can be reacted with a carboxylic acid derivative to form an amide. The chiral environment created by the pseudoephedrine moiety then directs the stereochemistry of subsequent reactions, such as alkylation at the α-carbon. wikipedia.org In the context of 3-acetylcyclobutane-1-carboxylic acid, one could envision attaching a chiral auxiliary to a cyclobutane precursor to control the stereoselective introduction of the acetyl group or other functionalities.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient strategy. pressbooks.pubyoutube.com This approach avoids the need to install and remove a stoichiometric auxiliary.

Transition metal catalysis is a powerful tool for the enantioselective functionalization of cyclobutanes. Palladium-catalyzed C-H activation, in particular, has emerged as a key method. acs.org This strategy allows for the direct formation of carbon-carbon bonds on the cyclobutane ring.

A notable example is the Pd(II)-catalyzed tertiary C–H arylation of cyclobutylmethyl ketones. nih.govnih.gov This reaction utilizes an α-amino acid as a transient directing group, which reversibly attaches to the ketone to direct the palladium catalyst to a specific C-H bond. The use of an electron-deficient 2-pyridone ligand was found to be critical for enabling the activation of the tertiary C-H bond. nih.govnih.gov This method provides a direct way to synthesize cyclobutane motifs with quaternary carbon centers, which are valuable in drug discovery. nih.gov

Similarly, an enantioselective, desymmetrizing arylation of aminomethyl-cyclobutanes has been achieved using a palladium catalyst. acs.org In this process, a native tertiary alkylamine group within the substrate directs the C-H cleavage, allowing for the formation of carbon-aryl bonds with excellent enantiomeric ratios. acs.org A range of substrates containing different amine motifs, including esters, protected alcohols, and heterocycles like piperidine (B6355638) and morpholine, delivered the arylated cyclobutane products in good yields and high enantioselectivity. acs.org

| Substrate Type | Catalyst System | Directing Group | Key Feature | Reference |

|---|---|---|---|---|

| Cyclobutylmethyl Ketones | Pd(II) with 2-pyridone ligand | Transient α-amino acid | Creates quaternary carbon centers via tertiary C-H arylation. | nih.gov, nih.gov |

| Aminomethyl-cyclobutanes | Pd(II) with chiral ligands | Native tertiary alkylamine | Enantioselective desymmetrizing arylation with high e.r. | acs.org |

| Cyclobutane Carboxamides | Pd(II) | Carboxamide | Auxiliary-directed C-H arylation for di- and trisubstituted cyclobutanes. | acs.org |

Asymmetric Catalysis in Cyclobutane Synthesis

Organocatalysis and Enzyme-Catalyzed Reactions

The stereocontrolled synthesis of complex molecules such as this compound and its derivatives can be efficiently achieved through organocatalysis and enzyme-catalyzed reactions. These methods offer high levels of stereoselectivity under mild reaction conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, has proven effective in the synthesis of chiral cyclobutane structures. For instance, enantioselective aldol (B89426) reactions of cyclobutanone (B123998) with various aromatic aldehydes can be catalyzed by primary amine organocatalysts derived from natural amino acids. nih.gov These reactions can produce aldol adducts in good yields and with high enantiomeric excess (ee), demonstrating the power of organocatalysis to create stereogenic centers on a cyclobutane ring. nih.gov

Enzyme-catalyzed reactions represent a powerful tool in asymmetric synthesis, prized for their high selectivity and operation under mild conditions. researchgate.netunipd.it Lipases are particularly common for the kinetic resolution of racemic alcohols and amines. unipd.it In the context of cyclobutane derivatives, the enzymatic transesterification of cyclobutanols has been used to achieve resolution. For example, a racemic cyclobutane diol can be resolved using Porcine Pancreatic Lipase (PPL) to afford a chiral ester as a pure compound. nih.gov Similarly, selective hydrolysis of a cyclobutane diacetate with PPL can yield a chiral monoacetate with high yield and enantiomeric purity. nih.gov These chiral cyclobutane intermediates are valuable for the synthesis of more complex molecules. nih.gov

Another enzymatic strategy involves ammonia (B1221849) lyases, which catalyze the stereoselective addition of ammonia across carbon-carbon double bonds of α,β-unsaturated carboxylic acids to form chiral α-amino acids. nih.gov While direct application to this compound is specific, the principle demonstrates the potential for enzymatic hydroamination to install chiral amine functionalities on precursor molecules with high stereocontrol. nih.gov

The following table summarizes examples of organocatalytic and enzyme-catalyzed reactions relevant to the synthesis of chiral cyclobutane derivatives.

| Reaction Type | Catalyst/Enzyme | Substrate Example | Product | Yield/Selectivity |

| Organocatalysis | ||||

| Aldol Reaction | Primary Amine Organocatalyst (from amino acids) | Cyclobutanone and Aromatic Aldehydes | Aldol Adducts | Good yields, high d.r. and ee |

| Enzyme Catalysis | ||||

| Transesterification | Porcine Pancreatic Lipase (PPL) | Racemic Cyclobutane Diol | Chiral Cyclobutane Ester | Pure Compound |

| Hydrolysis | Porcine Pancreatic Lipase (PPL) | Cyclobutane Diacetate | Chiral Cyclobutane Monoacetate | 97% yield |

Cobalt(III)/Chiral Carboxylic Acid-Catalyzed Enantioselective C-H Activation

A significant advancement in the enantioselective synthesis of complex molecules involves the use of earth-abundant 3d metals, such as cobalt, for C-H activation. bohrium.com Specifically, high-valent cobalt(III) complexes, when combined with a chiral carboxylic acid, have emerged as powerful catalysts for asymmetric C-H functionalization. bohrium.comnih.gov This cooperative catalysis enables high position-, regio-, and enantio-control under exceptionally mild reaction conditions. nih.govresearchgate.net

The development of novel chiral carboxylic acids has been crucial to the success of this methodology. nih.govresearchgate.net These chiral acids work in concert with the cobalt catalyst to achieve enantioselective C-H alkylation. nih.gov This approach is distinct from many C-H activation methods that rely on precious metals like palladium or rhodium. bohrium.com The cobalt(III)-catalyzed system has proven robust, tolerating a variety of valuable electrophilic functional groups, such as hydroxyl, bromo, and iodo substituents. bohrium.comnih.gov

Mechanistic studies have pointed to a process where the chiral carboxylic acid plays a key role in the enantioselective step. bohrium.comnih.gov While the precise mechanism is complex, it is proposed that the reaction may proceed through a Co(0)/Co(II) or Co(I)/Co(III) catalytic cycle. nih.gov For instance, in the synthesis of cyclobutanones, a Co(0) species can be generated in situ, which then undergoes oxidative addition into an aldehyde C-H bond, followed by olefin insertion and reductive elimination to form the strained cyclobutane ring with high enantiocontrol. nih.gov The enantioselectivity is governed by the chiral ligand, in this case, the chiral carboxylic acid, which creates a chiral environment around the metal center. nih.gov

This strategy has been applied to the C-H functionalization of various substrates, including the enantioselective C–H arylation of cyclobutane carboxylic acid derivatives, demonstrating its potential for creating chiral centers directly on a pre-formed cyclobutane ring. researchgate.net

Table of Catalyst System Components and Performance:

| Component | Role | Example | Resulting Control |

|---|---|---|---|

| Cobalt(III) Complex | Primary Catalyst | [Cp*Co(III)] | Facilitates C-H activation |

| Chiral Carboxylic Acid | Chiral Ligand/Co-catalyst | Novel N-protected amino acids | High Enantiocontrol (high ee) |

| Substrate | Starting Material | Indoles, Cyclobutane amides | High Position- and Regio-control |

Asymmetric Synthesis of Alpha-Stereogenic Carboxylic Acids

Chiral carboxylic acids that possess a stereogenic center at the alpha-position are fundamental building blocks in many natural products and therapeutic agents. rsc.orgdocumentsdelivered.com Consequently, numerous catalytic asymmetric strategies have been developed for their efficient synthesis. rsc.orgbohrium.com These methods can be broadly categorized into approaches involving transition metal catalysis and organocatalysis. rsc.org

The direct catalytic asymmetric functionalization of existing carboxylic acids is an attractive and atom-economical strategy. bohrium.com This can involve various transformations, including the asymmetric α-alkylation of carboxylic acid derivatives. researchgate.net One established method uses chiral auxiliaries, such as Evans's oxazolidinones, which are stoichiometrically attached to the substrate, direct the stereoselective alkylation, and are later cleaved to reveal the chiral carboxylic acid. researchgate.nettandfonline.com This approach allows for the recovery of the chiral auxiliary and typically provides the α-substituted chiral acids in high yield and high enantiomeric purity. tandfonline.com

More modern approaches focus on catalytic methods that avoid stoichiometric chiral reagents. Transition metal catalysis, using metals like palladium, rhodium, or nickel combined with chiral ligands, is a powerful tool. researchgate.netrsc.org For example, nickel-catalyzed enantioselective carboxylation of racemic benzylic halides with CO2 provides access to chiral α-aryl carboxylic acids under mild conditions. researchgate.net

Organocatalysis offers a metal-free alternative for synthesizing α-chiral carboxylic acids. rsc.orgbohrium.com For instance, the enantioselective hydration of α,α-dihalo aldehydes catalyzed by a chiral N-heterocyclic carbene (NHC) leads directly to α-halo carboxylic acids with high enantioselectivity. thieme-connect.com This method is based on the enantioselective protonation of a catalytically generated chiral enolate. thieme-connect.com

The functionalization of various prochiral starting materials is also a common strategy. Key reaction types include:

Asymmetric functionalization of cyclic anhydrides: This can involve the asymmetric ring-opening of meso-cyclic anhydrides. bohrium.com

Asymmetric functionalization of α-keto acids: These can act as prochiral electrophiles in reactions like organocatalytic aldol-type additions or transition-metal-catalyzed asymmetric reductions. bohrium.com

Asymmetric functionalization of α,β-unsaturated acids: Methods such as asymmetric hydrogenation or conjugate additions provide access to α-chiral carboxylic acids. bohrium.com

The following table highlights different strategies for the asymmetric synthesis of α-stereogenic carboxylic acids.

| Strategy | Catalyst/Reagent Type | Substrate Type | Key Transformation |

| Chiral Auxiliary | Evans's Oxazolidinone | N-acylimidazolidine-2-one | Stereoselective Alkylation |

| Transition Metal Catalysis | Nickel / Chiral Ligand | Racemic Benzylic Halides | Enantioselective Carboxylation |

| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | α,α-Dihalo Aldehydes | Enantioselective Hydration |

| Functionalization | Transition Metal / Chiral Ligand | α,β-Unsaturated Acids | Asymmetric Hydrogenation |

Chiral Building Blocks (e.g., 3-fluorocyclobutane-1-carboxylic acid as a precursor)

The "chiral pool" approach is a powerful strategy in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting material. youtube.comyoutube.com This method leverages the existing stereochemistry of the starting material, which is preserved throughout the synthetic sequence to produce a chiral target molecule. youtube.com In the context of synthesizing derivatives of this compound, various chiral cyclobutane building blocks can be employed or synthesized.

A pertinent example of such a chiral building block is 3-fluorocyclobutane-1-carboxylic acid . researchgate.net Fluorinated cyclobutanes are of significant interest in medicinal chemistry, and the development of scalable synthetic routes to these compounds is crucial. researchgate.netnih.gov A multigram-scale synthesis of 3-fluorocyclobutane-1-carboxylic acid has been developed, establishing it as a key intermediate. researchgate.net From this central compound, further functional group transformations can provide a variety of other monofluorinated cyclobutane-derived building blocks, such as alcohols and amines. researchgate.net

The synthesis of these building blocks often starts from different precursors. For example, 3-fluorocyclobutane-1-carboxylic acid can be prepared from diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate. researchgate.net The presence of the fluorine atom significantly impacts the physicochemical properties of the molecule, such as its acidity (pKa). researchgate.net

Other halogenated carboxylic acids, such as α-halo carboxylic acids, also serve as versatile chiral building blocks. wikipedia.org These compounds are effective alkylating agents, and the halide can be readily displaced by various nucleophiles to introduce new functionalities. wikipedia.org

The use of these pre-functionalized, chiral cyclobutane cores simplifies the synthesis of complex targets by providing a rigid scaffold with defined stereochemistry. This avoids the need to construct the cyclobutane ring and set the stereocenters in later, potentially more complex, stages of the synthesis.

Table of Chiral Cyclobutane Building Blocks and Precursors:

| Building Block/Precursor | Formula/Structure | Synthetic Utility |

|---|---|---|

| 3-Fluorocyclobutane-1-carboxylic acid | C₅H₇FO₂ | Key intermediate for other monofluorinated cyclobutane derivatives (alcohols, amines). researchgate.net |

| Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate | C₁₁H₁₉FO₄ | Precursor for the synthesis of 3-fluorocyclobutane-1-carboxylic acid. researchgate.net |

| 1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) | C₅H₈FNO₂ | A tumor-avid amino acid used in PET imaging, highlighting the importance of this class of compounds. nih.gov |

| α-Halo Carboxylic Acids | RCHXCO₂H | Versatile intermediates where the halide (X) can be substituted to create more elaborate derivatives. wikipedia.org |

Spectroscopic Characterization and Structural Elucidation of 3 Acetylcyclobutane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of 3-acetylcyclobutane-1-carboxylic acid. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's structure can be assembled.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the acetyl, cyclobutane (B1203170) ring, and carboxylic acid protons. While specific spectral data for this exact molecule is not widely published, predictions can be made based on the analysis of closely related structures, such as ethyl 3-oxocyclobutanecarboxylate and other substituted cyclobutanes. chemicalbook.comchemicalbook.com

The most downfield signal, typically broad, would be that of the carboxylic acid proton (-COOH), expected in the region of 10-12 ppm, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O). The protons on the cyclobutane ring would present as a complex series of multiplets in the range of approximately 2.0-3.5 ppm. The methine proton attached to the same carbon as the carboxylic acid (C1) and the methine proton at the carbon bearing the acetyl group (C3) would be expected to have chemical shifts influenced by the electron-withdrawing nature of these functional groups. The methylene (B1212753) protons of the cyclobutane ring would also resonate in this region. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet, typically around 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Ring CH (C1) | 2.8 - 3.4 | Multiplet |

| Ring CH (C3) | 2.9 - 3.5 | Multiplet |

| Ring CH₂ | 2.0 - 2.8 | Multiplet |

| -COCH₃ | 2.1 - 2.3 | Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, two distinct carbonyl carbon signals are anticipated. The carboxylic acid carbonyl carbon (-COOH) is expected to resonate in the range of 175-185 ppm. The ketone carbonyl carbon of the acetyl group (-COCH₃) would likely appear further downfield, in the region of 205-215 ppm.

The carbon atoms of the cyclobutane ring would be found in the aliphatic region of the spectrum, typically between 20 and 50 ppm. The methine carbons (C1 and C3) would be expected at the lower end of this range compared to the methylene carbons, influenced by the attached functional groups. The methyl carbon of the acetyl group is anticipated to be the most upfield signal, generally below 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C OOH | 175 - 185 |

| -C OCH₃ | 205 - 215 |

| Ring C H (C1) | 40 - 50 |

| Ring C H (C3) | 45 - 55 |

| Ring C H₂ | 20 - 35 |

| -COC H₃ | 25 - 30 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the methine protons on the cyclobutane ring and their adjacent methylene protons, helping to trace the spin system within the four-membered ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the cyclobutane ring and the methyl group of the acetyl substituent. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. libretexts.orgprinceton.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the methyl protons of the acetyl group to the ketone carbonyl carbon and the C3 methine carbon of the ring. Similarly, the methine proton at C1 would show a correlation to the carboxylic acid carbonyl carbon.

The 1,3-disubstituted pattern of this compound can exist as cis and trans isomers. The relative stereochemistry of these isomers can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov The NOESY experiment detects protons that are close to each other in space, irrespective of their bonding connectivity. beilstein-journals.org

In the cis isomer, the methine protons at C1 and C3 are on the same face of the cyclobutane ring. Therefore, a NOESY cross-peak would be expected between these two protons. In contrast, for the trans isomer, these protons are on opposite faces of the ring and would be significantly further apart, resulting in a very weak or absent NOESY correlation. The presence or absence of this key NOESY cross-peak is a powerful diagnostic tool for differentiating between the cis and trans isomers. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by two strong absorption bands in the carbonyl region.

Carboxylic Acid C=O Stretch: The carbonyl group of the carboxylic acid typically shows a strong, broad absorption in the range of 1700-1725 cm⁻¹. The broadness is due to hydrogen bonding between the carboxylic acid molecules.

Ketone C=O Stretch: The carbonyl group of the acetyl ketone is also expected to exhibit a strong absorption. For cyclic ketones, the ring strain can influence the stretching frequency. Cyclobutanone (B123998) itself has a high C=O stretching frequency (around 1785 cm⁻¹). libretexts.org However, in this compound, the ketone is exocyclic. A saturated aliphatic ketone typically absorbs around 1715 cm⁻¹. orgchemboulder.com Therefore, a sharp, strong band in the region of 1710-1720 cm⁻¹ is expected for the acetyl group's carbonyl stretch.

The presence of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid, would also be a key feature of the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Ketone | C=O stretch | 1710 - 1720 | Strong |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

O-H Stretching and Bending Vibrations of the Carboxylic Acid

The infrared (IR) spectrum of this compound is distinguished by characteristic absorptions arising from its carboxylic acid functional group. The most notable of these is the O-H stretching vibration. Unlike the sharp O-H stretch seen in alcohols, carboxylic acids display an exceptionally broad and strong absorption band. orgchemboulder.com For this compound, the O-H stretch is expected to appear in the wide region of approximately 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.com This broadness is a direct consequence of strong intermolecular hydrogen bonding.

In addition to the stretching vibration, the O-H group also exhibits bending vibrations. Two primary bending modes are typically observed for carboxylic acids. The in-plane O-H bend is anticipated in the 1440-1395 cm⁻¹ region, although it may be obscured by C-H bending vibrations from the cyclobutane ring and acetyl group. orgchemboulder.com A second, out-of-plane bending vibration, often referred to as the O-H wag, is characteristic of carboxylic acid dimers and gives rise to a broad absorption around 950-910 cm⁻¹. orgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch | 3300-2500 | Strong | Very Broad |

| O-H Bend (in-plane) | 1440-1395 | Medium | Broad |

| O-H Bend (out-of-plane) | 950-910 | Medium | Broad |

This table presents the expected IR absorption frequencies for the hydroxyl group of the carboxylic acid moiety in this compound.

Analysis of Hydrogen Bonding Effects on IR Spectra

In the condensed phase (solid or liquid), carboxylic acids like this compound predominantly exist as hydrogen-bonded dimers. spectroscopyonline.comlibretexts.org This intermolecular interaction has a profound and readily observable effect on the IR spectrum. The strength of the hydrogen bonds causes a significant broadening of the O-H stretching band, as the individual O-H bonds within the dimer exist in a continuum of vibrational states. spectroscopyonline.comkhanacademy.orgechemi.com This is why the peak spans a wide frequency range (3300-2500 cm⁻¹) rather than appearing as a sharp signal. orgchemboulder.comlibretexts.org

Hydrogen bonding also influences the carbonyl (C=O) stretching frequency. For a non-hydrogen-bonded (monomeric) carboxylic acid, the C=O stretch would appear at a higher frequency. However, in the dimeric form, electron density is pulled away from the carbonyl carbon, weakening the C=O double bond. This weakening shifts the absorption to a lower wavenumber. echemi.com Therefore, for the hydrogen-bonded dimer of this compound, the carboxylic acid C=O stretch is expected between 1725 and 1700 cm⁻¹. libretexts.orgechemi.com The presence of both a very broad O-H stretch and a C=O stretch in this region is a classic diagnostic pattern for a carboxylic acid. spectroscopyonline.com

Mass Spectrometry (MS)

Molecular Ion Detection and Fragmentation Pattern Analysis

In mass spectrometry, particularly with electron impact (EI) ionization, this compound (molar mass: 142.15 g/mol ) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 142. However, the molecular ion peak for aliphatic carboxylic acids can sometimes be weak or absent. miamioh.edu

The fragmentation pattern provides crucial structural information. For this compound, several key fragmentation pathways are predictable:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is common. The loss of the hydroxyl radical (•OH) from the carboxylic acid would result in a prominent peak at m/z 125 (M-17). miamioh.edu Loss of the entire carboxyl group (•COOH) would lead to a fragment at m/z 97 (M-45). libretexts.org

Acylium Ion Formation: A characteristic fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺). libretexts.org Cleavage of the C-C bond between the ring and the carboxylic acid group could yield a cyclobutylcarbonyl cation or related fragments. The loss of the acetyl group (CH₃CO•) would result in a fragment at m/z 99 (M-43).

McLafferty Rearrangement: Carboxylic acids with appropriate gamma-hydrogens can undergo the McLafferty rearrangement, which would result in a characteristic neutral loss. miamioh.edu

| m/z | Possible Identity | Neutral Loss |

| 142 | Molecular Ion [M]⁺ | - |

| 125 | [M - OH]⁺ | •OH (17) |

| 99 | [M - COCH₃]⁺ | •COCH₃ (43) |

| 97 | [M - COOH]⁺ | •COOH (45) |

This table outlines the predicted major fragments for this compound in a mass spectrum.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. oup.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. researchgate.netuky.edu While nominal mass spectrometry might identify a fragment at m/z 97, it cannot distinguish between potential formulas like C₇H₁₃⁺ and C₆H₉O⁺, which have very similar integer masses.

HRMS, however, can differentiate these possibilities because the exact mass of each element is not an integer (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949). nih.gov By measuring the exact mass of the molecular ion of this compound, HRMS can confirm its elemental formula as C₇H₁₀O₃ (calculated exact mass: 142.06299 Da). This technique provides definitive evidence for the elemental formula by comparing the experimentally measured exact mass to the theoretical exact mass calculated for a list of possible formulas, effectively eliminating all but the correct one. oup.comacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique requires a single, high-quality crystal of the compound. nih.gov When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific, predictable pattern. This diffraction pattern is directly related to the arrangement of atoms in the crystal lattice. youtube.com

By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision, revealing exact bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net This provides an unambiguous picture of the molecule's structure in the solid state.

Confirmation of Molecular Structure and Stereochemistry

For this compound, X-ray crystallography would provide ultimate confirmation of its molecular structure and stereochemistry. The resulting structural model would verify the connectivity of the atoms, confirming the presence of the four-membered cyclobutane ring substituted with both an acetyl group and a carboxylic acid group at the 1- and 3-positions.

Crucially, this technique can elucidate the stereochemical relationship between the two substituents. It would definitively determine whether the compound exists as the cis isomer (with both substituents on the same face of the cyclobutane ring) or the trans isomer (with substituents on opposite faces). Furthermore, if the sample is a single enantiomer, X-ray crystallography can be used to determine its absolute configuration. nih.govveranova.com The data obtained from a crystallographic study, including atomic coordinates and bond parameters, serves as the gold standard for structural elucidation. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)georganics.sk

Hydrogen Bonding:

The most prominent intermolecular interaction in carboxylic acids is the formation of hydrogen bonds. libretexts.orgnih.gov The carboxylic acid functional group contains both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This duality allows for the formation of strong and highly directional hydrogen bonds.

In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. masterorganicchemistry.comnih.gov This interaction creates a characteristic eight-membered ring motif, often denoted with the graph-set notation R²₂(8). This dimeric structure effectively doubles the size of the molecule, which in turn increases the van der Waals forces and contributes to the relatively high boiling points of carboxylic acids compared to other organic molecules of similar molecular weight. libretexts.orgmasterorganicchemistry.comnih.gov

For this compound, it is highly probable that the molecules arrange themselves into such hydrogen-bonded dimers in the crystal lattice. The key hydrogen bonding parameters, such as bond lengths and angles, for these interactions can be estimated based on data from analogous cyclobutane carboxylic acid derivatives and other carboxylic acids.

Interactive Data Table: Typical Hydrogen Bond Geometry in Carboxylic Acid Dimers

| Donor (D) - H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H | O=C | ~ 0.98 | ~ 1.65 | ~ 2.63 | ~ 170 |

Note: The values in this table are representative and can vary depending on the specific crystal structure.

The presence of the acetyl group in this compound introduces an additional potential hydrogen bond acceptor—the acetyl carbonyl oxygen. While the primary and most stable interaction is expected to be the carboxylic acid dimer formation, it is conceivable that in certain polymorphic forms or in the presence of co-crystallizing agents, this acetyl oxygen could participate in weaker C-H···O hydrogen bonds with acidic protons from neighboring molecules.

C-H...π Interactions:

C-H...π interactions are a class of non-covalent interactions where a C-H bond acts as a weak acid (donor) and a π-system (an aromatic ring or a double/triple bond) acts as a weak base (acceptor). While this compound does not possess an aromatic ring, the carbonyl group of the acetyl moiety has a π-system.

It is plausible that C-H bonds of the cyclobutane ring from a neighboring molecule could interact with the π-electron cloud of the acetyl carbonyl group. The strength and geometry of such interactions are generally weak and highly dependent on the specific packing arrangement in the crystal. Computational studies on similar systems could provide further insight into the likelihood and energetic significance of these interactions in the solid state of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and optimized molecular geometry of molecules like 3-Acetylcyclobutane-1-carboxylic acid. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict the three-dimensional arrangement of atoms.

For a molecule with a strained ring system like cyclobutane (B1203170), DFT is crucial for elucidating the fine details of its conformation. The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. dalalinstitute.comlibretexts.orglibretexts.org DFT calculations, often using functionals such as B3LYP or ωB97X-D with basis sets like 6-311G(d) or def2-SVP, can quantify this puckering angle and determine the preferred orientation (axial vs. equatorial) of the acetyl and carboxylic acid substituents. researchgate.netresearchgate.net These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and steric profile.

The electronic structure, including the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, is another critical output. This information helps in identifying electron-rich and electron-poor regions of the molecule, which is vital for predicting sites of reactivity.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data based on typical values for substituted cyclobutanes to illustrate the output of a DFT calculation.

| Parameter | Description | Illustrative Calculated Value |

| Ring Puckering Angle | The angle of the "fold" in the cyclobutane ring. | ~25-30 degrees |

| C1-C2 Bond Length | The distance between carbons in the cyclobutane ring. | ~1.55 Å |

| C=O Bond Length (Acetyl) | The length of the carbonyl double bond in the acetyl group. | ~1.22 Å |

| C=O Bond Length (Acid) | The length of the carbonyl double bond in the carboxylic acid. | ~1.21 Å |

| C-O Bond Length (Acid) | The length of the C-OH single bond in the carboxylic acid. | ~1.35 Å |

| C-C-C Angle (Ring) | The internal bond angle within the cyclobutane ring. | ~88 degrees libretexts.org |

| Substituent Dihedral Angle | The torsional angle defining the orientation of the substituents. | Varies by conformer |

Theoretical calculations are instrumental in interpreting experimental spectra. By computing the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, a direct correlation can be made with data obtained from infrared (IR) spectroscopy and NMR spectroscopy.

Vibrational Frequencies (IR Spectra): DFT calculations can predict the vibrational modes of the molecule. The frequencies of these modes correspond to the absorption peaks in an IR spectrum. This is particularly useful for identifying the presence of key functional groups. For this compound, the most prominent predicted peaks would be the C=O stretching vibrations of the ketone and carboxylic acid, and the broad O-H stretching vibration of the carboxylic acid dimer. pressbooks.publibretexts.org A strong absorbance band in the 1650–1750 cm⁻¹ region is indicative of a carbonyl group. pressbooks.pub Specifically, carboxylic acids typically show a C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹. pressbooks.publibretexts.org

Table 2: Predicted Characteristic Vibrational Frequencies for Spectroscopic Correlation

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500–3300 (very broad) libretexts.org |

| Carboxylic Acid | C=O stretch | 1700–1725 (strong) pressbooks.pub |

| Ketone (Acetyl) | C=O stretch | 1705–1725 (strong) |

| Alkane C-H | sp³ C-H stretch | ~2850–3000 pressbooks.pub |

Chemical Shifts (NMR Spectra): The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. nih.gov These theoretical values for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure. The acidic proton of the carboxylic acid group is expected to have a highly deshielded signal in the ¹H NMR spectrum, typically appearing between 10-12 ppm. libretexts.org The carbonyl carbons of the acetyl and carboxylic acid groups would be the most downfield signals in the ¹³C NMR spectrum, though the carboxylic acid carbon is typically less deshielded (165-190 ppm) than a ketone carbon (>200 ppm). oregonstate.edu

Table 3: Predicted NMR Chemical Shifts for Spectroscopic Correlation

| Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COO-H ) | 10.0 – 12.0 libretexts.org |

| ¹H | Acetyl Methyl (-CH₃ ) | 2.1 – 2.5 |

| ¹H | Ring Protons (-CH-, -CH₂-) | 1.8 – 3.5 |

| ¹³C | Ketone Carbonyl (C =O) | >200 oregonstate.edu |

| ¹³C | Carboxylic Acid Carbonyl (C =O) | 165 – 185 libretexts.org |

| ¹³C | Acetyl Methyl (-C H₃) | 20 – 30 |

| ¹³C | Ring Carbons (-CH-, -CH₂-) | 25 – 50 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic nature, including conformational flexibility and interactions with a solvent. researchgate.netnih.gov

For this compound, MD simulations are essential for exploring the conformational landscape. This includes the rapid interconversion between the puckered "butterfly" conformations of the cyclobutane ring and the rotation of the acetyl and carboxylic acid side chains. nih.gov By simulating the molecule over nanoseconds, researchers can identify the most stable and populated conformations, calculate the energy barriers between them, and understand how factors like solvent affect this equilibrium. Key metrics from MD, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability and flexibility of different parts of the molecule. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling potential reaction pathways, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the associated activation energies. acs.orgacs.org

For the synthesis or transformation of this compound, theoretical modeling can compare the feasibility of different routes. For instance, in a potential [2+2] cycloaddition reaction to form the cyclobutane ring, calculations can predict the stereochemical and regiochemical outcomes. researchgate.netharvard.edu Techniques such as Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the reactants and products. researchgate.net This modeling provides a deep, mechanistic understanding that is often difficult to obtain through experimentation alone and can guide the selection of optimal reaction conditions.

Prediction of Molecular Properties Relevant to Research Design

Beyond structure and energy, computational methods can predict a wide range of physicochemical properties that are critical for research and drug design. Quantitative Structure-Property Relationship (QSPR) models use calculated molecular descriptors to predict properties like acidity (pKa), lipophilicity (logP), solubility, and polar surface area. bohrium.comnih.gov

These predictions are vital in the early stages of research. For example, the predicted pKa of the carboxylic acid group influences its charge state at physiological pH, while the predicted logP value provides an estimate of its membrane permeability. researchgate.net These in silico predictions allow for the early-stage screening and prioritization of compounds, saving significant time and resources in the laboratory. frontiersin.org

Table 4: Illustrative Predicted Molecular Properties for Research Design This table presents hypothetical data based on QSPR models and properties of similar compounds to illustrate the type of information that can be generated.

| Property | Description | Predicted Value |

| pKa | The acid dissociation constant of the carboxylic acid group. | ~4.5 - 5.0 |

| logP | The logarithm of the octanol-water partition coefficient. | ~0.5 - 1.0 |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, an indicator of permeability. | ~54.4 Ų |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | ~39 cm³ |

| Aqueous Solubility (logS) | The logarithm of the compound's solubility in water. | ~ -1.5 |

Research Applications and Utility As Building Blocks

Application in Advanced Organic Synthesis

The unique stereochemical and conformational properties of the cyclobutane (B1203170) core, combined with the reactivity of its substituents, position 3-Acetylcyclobutane-1-carboxylic acid as a key component in advanced organic synthesis.